
18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 2,5-Dioxopyrrolidin-1-yl . These types of compounds are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrrolidinone ring, which is a five-membered lactam structure .科学的研究の応用
Mass Spectrometry and Diagnostic Ions The mass spectra of pyrrolidides of oxy, hydroxy, and trimethylsilyloxy octadecanoic acids have been studied to understand their fragmentation patterns. Such research aids in the identification of fatty acids in complex mixtures by providing diagnostic ions characteristic of the position of functional groups along the carbon chain. This technique is crucial for elucidating the structure of new compounds and understanding their chemical behavior (Tulloch, 1985).
Plant Biology and Biochemistry Epoxyoctadecanoic acids have been identified in plant cutins and suberins, where they play a significant role in the structural integrity and defense mechanisms of plant tissues. Research into such compounds helps in understanding plant resilience to environmental stresses and pathogens, potentially leading to advances in agricultural sciences and plant biotechnology (Holloway & Deas, 1973).
Radiolabeling and Imaging In medical research, the development of novel fluorine-18 prosthetic groups for radiolabeling proteins and peptides showcases the application of similar compounds in diagnostic imaging. Such advances are vital for the non-invasive study of biological processes, including the progression of diseases like Alzheimer's (Carberry et al., 2011).
Oxidative DNA Damage The study of singlet oxygen-induced oxidation of cellular DNA highlights the importance of understanding oxidative stress at the molecular level. Research into the mechanisms of oxidative damage can inform the development of therapies for conditions associated with oxidative stress (Ravanat et al., 2000).
Catalysis and Organic Synthesis The catalytic properties of enzymes and chemical reactions involving oxygen transfer are critical for synthesizing and modifying organic compounds, including fatty acids and their derivatives. Studies in this area contribute to the development of new synthetic routes and the understanding of reaction mechanisms, which are fundamental in organic chemistry and industrial applications (Khenkin & Neumann, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
18-(2,5-dioxopyrrolidin-1-yl)oxy-18-oxooctadecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO6/c24-19-17-18-20(25)23(19)29-22(28)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-21(26)27/h1-18H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOQSIYQNSSVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
18-((2,5-Dioxopyrrolidin-1-yl)oxy)-18-oxooctadecanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

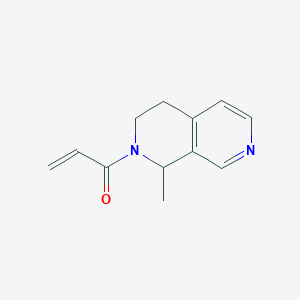
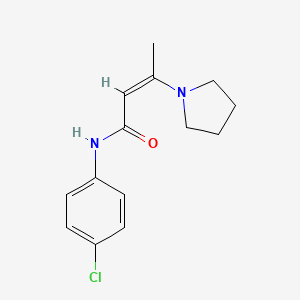
![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976306.png)
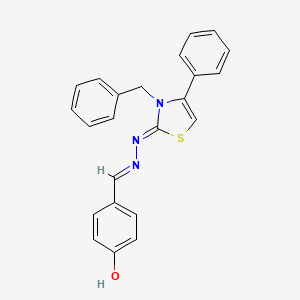
![4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2976310.png)
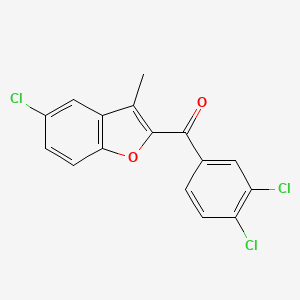
![1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2976315.png)
![3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2976317.png)
![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2976321.png)
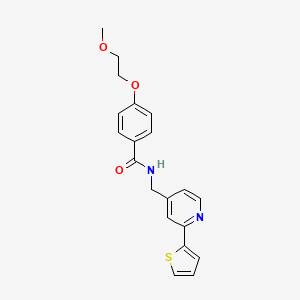
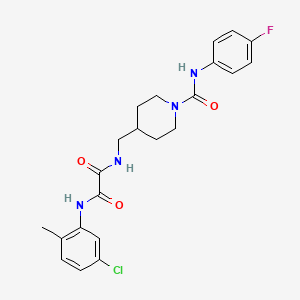
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)